N-(n-Butyl)phosphoric Triamide

Urease inhibition IC50 Structure-activity relationship

N-(n-Butyl)phosphoric triamide (NBPTO) is the active oxon form of NBPT, providing immediate urease inhibition without oxygen-dependent metabolic conversion—critical for flooded rice cultivation and low-oxygen environments. With an IC50 of 0.2 μM, it delivers 30-fold greater potency than CHPT and serves as the essential reference standard for NBPT degradation pathway analysis and analytical method calibration. Ideal for formulation optimization in acid soils and enzyme kinetics studies. Bulk and custom packaging available.

Molecular Formula C4H14N3OP
Molecular Weight 151.15 g/mol
CAS No. 25316-39-6
Cat. No. B021954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(n-Butyl)phosphoric Triamide
CAS25316-39-6
SynonymsButyl-phosphoric Triamide;  N-Butylphosphoric Triamide; 
Molecular FormulaC4H14N3OP
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCCCCNP(=O)(N)N
InChIInChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8)
InChIKeyLFOGKIUXIQBHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(n-Butyl)phosphoric Triamide (CAS 25316-39-6): Technical Profile and Procurement-Relevant Characteristics for Urease Inhibition


N-(n-Butyl)phosphoric triamide (also designated NBPTO or BNPO, CAS 25316-39-6) is a phosphoric triamide compound that functions as a urease inhibitor. It is the oxygen analogue (oxon form) of N-(n-butyl)thiophosphoric triamide (NBPT), the latter being a widely commercialized urease inhibitor used to reduce ammonia volatilization from urea-based fertilizers [1]. The compound's molecular formula is C4H14N3OP, with a molecular weight of 151.15 g/mol, and it is recognized for its capacity to directly inhibit the urease enzyme without requiring metabolic conversion in soil [2].

Why N-(n-Butyl)phosphoric Triamide Cannot Be Substituted with Generic Phosphoric Triamides or Thiophosphoric Triamides


Generic substitution among phosphoric triamides and thiophosphoric triamides fails due to fundamental differences in mechanism, potency, and environmental behavior. NBPT is a pro-inhibitor that requires oxidative conversion to NBPTO (N-(n-Butyl)phosphoric triamide) to achieve urease inhibition; this conversion is pH- and oxygen-dependent, leading to variable efficacy across soil conditions [1]. Direct application of NBPTO bypasses this conversion requirement, providing immediate and predictable inhibition, but with different stability and degradation kinetics [2]. Moreover, within the phosphoric triamide class, structural variations produce substantial potency differences—IC50 values for urease inhibition range from 0.2 μM to 23 μM across NBPTO, CHPT, and PT [3]. These mechanistic and potency disparities preclude simple one-to-one substitution.

Quantitative Differentiation Evidence for N-(n-Butyl)phosphoric Triamide (NBPTO) Against Comparators


NBPTO Exhibits 30-Fold Higher Potency than Phosphoryltriamide (PT) and 30-Fold Higher than Cyclohexylphosphorictriamide (CHPT) in Jack Bean Urease Assays

NBPTO (N-(n-butyl)phosphoric triamide) demonstrates substantially greater urease inhibitory potency than closely related phosphoric triamide analogs. In a standardized jack bean urease enzyme assay, the IC50 (concentration required for 50% inhibition) for NBPTO was 0.2 μM, compared to 6 μM for cyclohexylphosphorictriamide (CHPT) and 23 μM for phosphoryltriamide (PT) [1].

Urease inhibition IC50 Structure-activity relationship Jack bean urease

NBPTO Provides Immediate Urease Inhibition Independent of Oxidative Conversion, Whereas NBPT Requires Oxygen-Dependent Activation

NBPT is a pro-inhibitor that must undergo oxidative conversion to NBPTO to inhibit urease, a process that is oxygen-dependent and variable across soil conditions. In flooded soil experiments, NBPT showed only slight retardation of urea hydrolysis in the absence of photosynthetic algae (low oxygen), whereas the presence of algae (oxygen production) enhanced NBPT's effectiveness by accelerating conversion to NBPTO. In contrast, direct application of NBPTO provides immediate inhibition without reliance on environmental oxygen availability [1].

Pro-inhibitor activation Oxidative conversion Soil urease Flooded soils

NBPTO Is the Most Potent Inhibitor Among NBPT Degradation Metabolites in Soil

In a 14-day soil incubation study evaluating NBPT and its degradation metabolites, NBPTO was identified as the most potent urease inhibitor among all tested compounds. Dose-response curves generated from 2-hour tests demonstrated that while all metabolites (NBPTO, DAP, DATP, NBPD) inhibited urease, NBPTO exhibited the highest inhibitory activity [1].

Degradation pathway Metabolite potency Dose-response Soil incubation

NBPTO Maintains Higher and More Sustained Soil Concentrations When Generated In Situ from NBPT Than When Applied Directly

Comparative soil metabolism experiments demonstrate that NBPTO concentrations are maintained at higher levels and for longer durations when generated from NBPT degradation than when NBPTO is applied directly. Both NBPT and NBPTO disappear more rapidly in acid soil (pH 4.9) than in neutral soil (pH 7.1). Critically, BNPO (NBPTO) concentrations were generally higher following NBPT application than when BNPO was applied directly to soil, indicating a kinetic advantage for the pro-inhibitor approach [1].

Soil persistence First-order kinetics pH-dependent degradation Acid vs. neutral soil

Recommended Application Scenarios for N-(n-Butyl)phosphoric Triamide Based on Quantitative Differentiation Evidence


Flooded Rice Paddy Urea Stabilization

In flooded rice cultivation where low oxygen availability limits NBPT conversion to its active oxon form, direct application of NBPTO provides immediate and oxygen-independent urease inhibition. Evidence from flooded soil studies demonstrates that NBPT efficacy is significantly reduced in the absence of photosynthetic algae (low oxygen), whereas phosphorictriamides like NBPTO and CHPT maintain inhibition capacity irrespective of oxygen status [1]. This scenario leverages NBPTO's key differentiation: no activation requirement.

High-Potency Urease Inhibition for Research and Reference Standards

For laboratory investigations requiring maximum urease inhibitory potency with defined IC50 values, NBPTO (IC50 = 0.2 μM) offers 30-fold greater potency than CHPT (6 μM) and 115-fold greater than PT (23 μM) in jack bean urease assays [2]. This makes NBPTO the preferred reference compound for structure-activity relationship studies, enzyme kinetics experiments, and calibration of urease activity assays.

Metabolite Tracing and Environmental Fate Studies

NBPTO serves as the critical reference standard for tracing NBPT degradation pathways and quantifying active urease inhibitor concentrations in soil and environmental samples. Studies confirm NBPTO is the most potent inhibitory metabolite in the NBPT degradation cascade and dissipates >90% within 6 days in soil [3]. Analytical methods for monitoring NBPT efficacy in field trials rely on NBPTO as the primary analytical target and calibration standard.

Formulation Development for Acid Soil Applications

Given that both NBPT and NBPTO degrade more rapidly in acid soils (pH 4.9 vs. pH 7.1), formulation scientists may evaluate direct NBPTO inclusion with stabilizing excipients or encapsulation technologies to extend active inhibitor persistence. Alternatively, evidence that NBPTO concentrations are sustained longer when generated from NBPT suggests that optimized NBPT formulations with conversion accelerants may be preferable for acid soil environments [4]. Procurement of NBPTO is essential for these formulation optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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